molecular formula C8H2BrCl2N3O2 B1603105 8-Bromo-2,4-dichloro-6-nitroquinazoline CAS No. 331647-00-8

8-Bromo-2,4-dichloro-6-nitroquinazoline

Cat. No.: B1603105
CAS No.: 331647-00-8
M. Wt: 322.93 g/mol
InChI Key: RJXLGRXKTBXQPV-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-6-nitroquinazoline (CAS 331647-00-8) is a multifunctional heterocyclic building block of significant interest in medicinal chemistry research. With the molecular formula C₈H₂BrCl₂N₃O₂ and a molecular weight of 322.93 g/mol, this compound is a strategically substituted quinazoline derivative . Quinazolines represent a privileged scaffold in drug discovery, known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties . The specific pattern of halogen and nitro substituents on this quinazoline core makes it a particularly valuable intermediate for synthetic chemistry. The bromo and chloro groups at the 8, 2, and 4 positions are excellent leaving groups, enabling sequential nucleophilic substitution reactions to create a wide array of novel analogs . This allows researchers to systematically explore structure-activity relationships (SAR). Furthermore, halogen substitutions at the 6 and 8 positions of the quinazoline ring have been associated with improved antimicrobial activities in numerous studies, making this a key intermediate for developing new anti-infective agents . The electron-deficient nature of the nitro group also influences the electronic properties of the ring system, which can be critical for target binding. This compound is supplied with a purity of ≥97% and is intended for use as a high-value synthetic intermediate in the discovery of new physiologically active molecules . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,4-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLGRXKTBXQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625745
Record name 8-Bromo-2,4-dichloro-6-nitroquinazoline
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331647-00-8
Record name 8-Bromo-2,4-dichloro-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331647-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2,4-dichloro-6-nitroquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Bromo 2,4 Dichloro 6 Nitroquinazoline

Strategic Approaches to Quinazoline (B50416) Ring System Construction

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry and materials science. chemicalbook.com Its synthesis has been a subject of extensive research, leading to the development of numerous methods for its construction.

Historically, the construction of the quinazoline ring system has been dominated by cyclization reactions that form the pyrimidine portion of the fused heterocyclic system. One of the most prominent classical methods is the Niementowski Quinazoline Synthesis . This reaction typically involves the thermal condensation of an anthranilic acid (or its derivatives) with an amide to form a 4-oxo-3,4-dihydroquinazoline (a quinazolinone). wikipedia.orgnih.gov

The general mechanism, while having variations, is thought to proceed through the formation of an initial Schiff base, followed by an intramolecular condensation and dehydration to close the ring. wikipedia.org Though effective, the Niementowski reaction often requires high temperatures and can result in lengthy reaction times. nih.gov Modifications, such as the use of microwave irradiation, have been developed to accelerate the process and improve yields. nih.govijarsct.co.in The versatility of this method lies in its ability to use variously substituted anthranilic acids, which allows for the pre-installation of desired functional groups on the benzene ring of the quinazoline system. wikipedia.orgijarsct.co.in

Table 1: Overview of Classical Quinazoline Synthesis

Reaction NameStarting MaterialsProductKey Features
Niementowski Synthesis Anthranilic Acid & Amide4-Oxo-3,4-dihydroquinazolineWell-established, versatile for substituted precursors, often requires high heat. wikipedia.orgnih.gov
Griess Synthesis Anthranilic Acid & CyanogenQuinazoline derivativeOne of the earliest reported methods. nih.gov

In recent decades, the field of organic synthesis has been revolutionized by the advent of transition-metal-catalyzed reactions. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, higher efficiency, and greater functional group tolerance. mdpi.com The synthesis of quinazolines has greatly benefited from these advancements, with numerous protocols developed using catalysts based on palladium, copper, iron, manganese, and cobalt. researchgate.netnih.govfrontiersin.org

Transition-metal-catalyzed reactions often proceed via C-H activation, cross-coupling, or cascade reactions, which allow for the construction of the quinazoline ring from a variety of precursors that are not amenable to classical methods. mdpi.comnih.gov For instance, copper-catalyzed protocols can facilitate the synthesis of quinazolines from ortho-unfunctionalized anilines and compounds like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which serve as a one-carbon synthon. frontiersin.org Similarly, manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide a sustainable route for synthesizing quinazolines from 2-aminobenzyl alcohols and primary amides. nih.gov These modern transformations represent a powerful and flexible toolkit for accessing complex quinazoline derivatives. nih.gov

Specific Synthesis of Halogenated and Nitrated Quinazolines

The synthesis of a multi-substituted compound like 8-Bromo-2,4-dichloro-6-nitroquinazoline requires a carefully planned multi-step sequence where the introduction of each functional group is timed correctly to ensure the desired outcome.

A logical and effective strategy for synthesizing this compound involves a linear sequence starting from a pre-functionalized benzene derivative. This approach ensures the correct placement of the bromine and nitro groups on the carbocyclic ring before the quinazoline core is even formed.

A plausible synthetic pathway is as follows:

Quinazoline Ring Formation: The substituted anthranilic acid can then undergo cyclocondensation to form the quinazoline-2,4-dione ring system. A common method involves reacting the anthranilic acid with a source of carbon and nitrogen, such as urea (B33335) or formamide, often under heating. ijarsct.co.inmdpi.com This step would yield 8-bromo-6-nitroquinazoline-2,4(1H,3H)-dione .

Chlorination: The final step in obtaining the target molecule is the conversion of the dione (B5365651) to the corresponding dichloride. This is a standard transformation achieved by treating the quinazoline-2,4-dione with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose, often with heating. mdpi.comchemicalbook.com This reaction replaces the two carbonyl oxygens with chlorine atoms, affording the final product, This compound . A similar three-step sequence involving condensation, nitration, and chlorination is used to prepare the related intermediate 4,7-dichloro-6-nitroquinazoline. mdpi.com

The specific placement of the bromo, chloro, and nitro groups is dictated by the synthetic strategy.

Nitro and Bromo Group Incorporation: As outlined in the multi-step synthesis, the most efficient method for incorporating the nitro and bromo substituents at the 6- and 8-positions, respectively, is to begin with a starting material that already contains these groups in the correct orientation, namely 2-amino-3-bromo-5-nitrobenzoic acid. chemicalbook.comchemicalbook.com Attempting to introduce these groups onto a pre-formed quinazoline ring could lead to issues with regioselectivity and harsh reaction conditions. For example, direct nitration of quinazoline is known to yield 6-nitroquinazoline (B1619102), but achieving the desired 8-bromo, 6-nitro pattern on an existing bromo-quinazoline via electrophilic substitution would be challenging. chemicalbook.com

Chlorine Incorporation: The two chlorine atoms at the C2 and C4 positions are introduced simultaneously in the final step. The reaction of a quinazoline-2,4-dione with phosphorus oxychloride is a robust and high-yielding method for this transformation. nih.gov The mechanism involves the conversion of the dione's amide and lactam functionalities into the corresponding chloroimidates.

Regioselectivity is a critical consideration in the synthesis of substituted heterocycles. In the context of this compound, regioselectivity is primarily controlled through two means:

Substrate Control: The positions of the bromine and nitro groups on the benzene ring are predetermined by the choice of the starting material. By using 2-amino-3-bromo-5-nitrobenzoic acid, the regiochemical outcome for the C6 and C8 positions is locked in from the very beginning of the synthetic sequence. chemicalbook.comlibretexts.org

Inherent Reactivity: The chlorination of the 8-bromo-6-nitroquinazoline-2,4(1H,3H)-dione intermediate is inherently regioselective. The C2 and C4 positions of the quinazolinone system are activated for nucleophilic substitution after treatment with POCl₃, leading specifically to the formation of the 2,4-dichloro derivative. nih.gov Other positions on the heterocyclic ring are not reactive under these conditions. While methods for regioselective C-H halogenation on other heterocyclic systems exist, they are not necessary for this synthetic route due to the powerful directing effects of the substrate-controlled design. nih.govnih.gov

Incorporation of Bromine, Chlorine, and Nitro Functionalities

Directed Nitration Procedures

The synthesis of this compound often involves the construction of the quinazoline ring from a pre-nitrated aniline (B41778) precursor rather than the direct nitration of an 8-bromo-2,4-dichloroquinazoline (B1282574) core. For instance, a common synthetic pathway starts with a precursor like 6-bromo-2,4-dinitroaniline. google.com However, when direct nitration of a substituted quinazoline is required, specific conditions are employed to control the regioselectivity of the electrophilic aromatic substitution.

The introduction of a nitro group onto an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and the concentration of oleum, are critical factors. rsc.org For the nitration of chloro-dinitro-benzene derivatives, reactions are often carried out at elevated temperatures (e.g., 130°C) and can yield multiple products. rsc.org While specific directed nitration procedures for 8-bromo-2,4-dichloroquinazoline are not extensively detailed in the provided literature, the general principles of electrophilic aromatic substitution on deactivated ring systems would apply. The existing electron-withdrawing groups (bromo and chloro substituents) and the quinazoline nitrogen atoms would direct the incoming nitro group. In many cases, the nitration step is performed on an earlier intermediate, such as a substituted aniline, before the quinazoline ring is formed to ensure the desired regiochemical outcome. google.com

Metal-Catalyzed Cross-Coupling Reactions for Derivatization at C-Br and C-Cl Positions

Halogenated quinazolines are exceptionally versatile substrates for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. nih.govmdpi.comscilit.com The presence of multiple halogen atoms (bromine at C-8 and chlorine at C-2 and C-4) on the this compound scaffold allows for sequential and site-selective derivatization. researchgate.net These reactions, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, are powerful tools for creating diverse libraries of polysubstituted quinazolines. nih.govscilit.com

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Substitution in Quinazolines

The Suzuki-Miyaura reaction is a widely used method for forming Csp²–Csp² bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst. nih.govasianpubs.org This reaction is valued for its compatibility with numerous functional groups and its use of relatively low-toxicity reagents. nih.gov In the context of halogenated quinazolines, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl moieties. researchgate.netmdpi.com

Microwave-assisted Suzuki couplings have proven effective for the arylation of quinazoline halides, often providing high yields in short reaction times without the need for a phosphine (B1218219) ligand. asianpubs.org The choice of catalyst, base, and solvent system is crucial for achieving high efficiency. mdpi.com For polyhalogenated systems, the reaction can be tuned to achieve either mono- or poly-arylation.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Quinazolines

Starting Material Boronic Acid/Ester Catalyst System Base Solvent Product Yield (%) Ref
6-bromo-2,4-dichloroquinazoline (B10380) Arylboronic acids PdCl₂(PPh₃)₂ / Xphos K₂CO₃ DMF/Water 6-aryl-2,4-dichloroquinazoline N/A nih.gov
2,4,7-trichloroquinazoline Arylboronic acids Pd(PPh₃)₄ K₂CO₃ Dioxane/Water 4-aryl-2,7-dichloroquinazoline N/A nih.gov
6-bromo-quinazoline derivatives 2,5-diphenyl-1,3,4-thiadiazole boronic acid pinacol (B44631) ester Pd(dppf)Cl₂ / NBu₄Br Na₂CO₃ Toluene/Water Conjugated quinazolinyl-thiadiazole High mdpi.com

This table is illustrative and may not represent reactions on the specific this compound compound.

Stille Cross-Coupling in Quinazoline Functionalization

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of organostannanes with organic halides. nih.govwikipedia.org While highly effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgyoutube.com This method has been applied to the functionalization of halogenated quinazolines, though less frequently than the Suzuki-Miyaura reaction. nih.govresearchgate.net The organostannane reagents are stable to air and moisture, and the reaction tolerates a wide range of functional groups. wikipedia.orgyoutube.com

The reaction typically proceeds with a palladium(0) catalyst, such as Pd(PPh₃)₄. libretexts.org In some cases, the addition of a copper(I) co-catalyst can enhance the reaction rate. nih.gov For example, 5-chlorotriazoloquinazoline has been successfully coupled with various heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system. nih.gov

Table 2: Stille Cross-Coupling on a Halogenated Quinazoline Derivative

Starting Material Organostannane Catalyst System Solvent Temperature (°C) Product Yield (%) Ref

This table is illustrative and may not represent reactions on the specific this compound compound.

Negishi Cross-Coupling Applications to Halogenated Quinazolines

The Negishi cross-coupling reaction provides a versatile method for C-C bond formation by reacting organozinc reagents with organic halides, catalyzed by palladium or nickel complexes. nih.govresearchgate.net A key advantage of this method is the high reactivity of the organozinc nucleophiles. However, these reagents are sensitive and the reactions are typically run at or below room temperature to prevent degradation. nih.gov

This reaction has been successfully employed for the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.govresearchgate.net For instance, 2-chloro-6,7-dimethoxyquinazolines have been coupled with methylzinc chloride in the presence of Pd(PPh₃)₄ to afford the corresponding 2-methylated products. nih.gov The chemoselectivity of the Negishi coupling allows for selective reaction at a C-Br bond in the presence of a C-Sn bond. nih.gov

Table 3: Example of Negishi Cross-Coupling on a Halogenated Quinazoline

Starting Material Organozinc Reagent Catalyst Solvent Product Yield (%) Ref
2-Chloro-6,7-dimethoxyquinazoline CH₃ZnCl Pd(PPh₃)₄ Dioxane 2-Methyl-6,7-dimethoxyquinazoline N/A nih.gov

This table is illustrative and may not represent reactions on the specific this compound compound.

Sonogashira Cross-Coupling for Alkynylation of Quinazoline Cores

The Sonogashira cross-coupling reaction is the premier method for the synthesis of arylalkynes and conjugated enynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules. nih.govwikipedia.org

This reaction has been extensively used for the alkynylation of halogenated quinazolines. nih.govmdpi.com Selective mono-alkynylation at the C-4 position of 2,4-dichloroquinazolines is commonly observed due to the higher reactivity of this position. For example, 6-bromo-2,4-dichloroquinazoline was selectively alkynylated at the C-4 position using a PdCl₂(PPh₃)₂-CuI catalyst system. nih.gov

Table 4: Examples of Sonogashira Cross-Coupling on Halogenated Quinazolines

Starting Material Terminal Alkyne Catalyst System Base Solvent Product Yield (%) Ref
6-bromo-2,4-dichloroquinazoline tert-Butyl acetylene PdCl₂(PPh₃)₂-CuI Triethylamine (B128534) THF 6-bromo-2-chloro-4-(tert-butylethynyl)quinazoline 67 nih.gov
2-substituted 4-chloroquinazolines Terminal alkynes Pd(PPh₃)₄ / CuI Cs₂CO₃ DMF 4-Alkynylquinazolines High nih.gov

This table is illustrative and may not represent reactions on the specific this compound compound.

Regioselectivity Considerations in Cross-Coupling of this compound Analogs

Regioselectivity is a critical consideration in the cross-coupling reactions of polyhalogenated heterocycles like this compound. nih.govwhiterose.ac.uk The selectivity of the coupling is governed by several factors, including the relative bond dissociation energies (BDE) of the carbon-halogen bonds and the electronic properties of the heterocyclic scaffold. mdpi.comresearchgate.net

Generally, the reactivity of Csp²–halogen bonds in palladium-catalyzed cross-couplings follows the order C–I > C–Br >> C–Cl. mdpi.comresearchgate.net This trend allows for selective coupling at the more reactive halogen. In the case of 6-bromo-2,4-dichloroquinazoline, theoretical calculations have shown that the Csp²–Br bond has a lower BDE (83 kcal/mol) than the C(4)–Cl bond (84.8 kcal/mol), suggesting that the C-Br bond should be more reactive. researchgate.net

However, electronic effects also play a crucial role. The C-4 position of the quinazoline ring is significantly activated towards nucleophilic attack and oxidative addition of palladium due to the α-nitrogen effect. nih.govresearchgate.net This electronic activation often leads to preferential reaction at the C-4 chloro substituent, even in the presence of a C-Br bond at another position. nih.govnih.gov For instance, attempts at monosubstitution on 6-bromo-2,4-dichloroquinazoline have resulted in coupling at both the C-4 and C-6 positions, indicating competition between the electronically activated C-4 position and the inherently more labile C-Br bond. nih.gov The precise outcome can be influenced by the choice of catalyst, ligands, and reaction conditions, which can be tuned to favor one site over the other. whiterose.ac.uk The presence of the strongly electron-withdrawing nitro group at the C-6 position would further influence the electronic distribution and reactivity of the various halogenated sites.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
6-bromo-2,4-dinitroaniline
1-chloro-4-nitrobenzene
1,3-dichloro-2-nitrobenzene
1,3-dinitrobenzene
1-chloro-2,4-dinitrobenzene
2-chloro-1,3-dinitrobenzene
6-bromo-2,4-dichloroquinazoline
2,4,7-trichloroquinazoline
4-Chloro-6,7-dimethoxy quinazoline
5-Chlorotriazoloquinazoline
2-chloro-6,7-dimethoxyquinazolines
2-bromo-5-tri-n-butylstannylpyridine
2-amino-5-iodobenzamide
Differential Reactivity of C(4)-Cl vs. Csp2-Br Bonds

The inherent electronic properties of the quinazoline ring system, further modulated by the substituent pattern, dictate the hierarchy of reactivity among the C-Cl and C-Br bonds. In the context of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than a carbon-chlorine bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition of the palladium catalyst, a crucial step in catalytic cycles like the Suzuki-Miyaura coupling.

Conversely, for Nucleophilic Aromatic Substitution (SNAr) reactions, the chlorine atom at the C4 position is the most labile. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C6 position, which is para to it. This positioning allows for the effective stabilization of the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. Furthermore, the C4 position is activated by the adjacent ring nitrogen (N3).

The following table illustrates the predicted differential reactivity under different reaction conditions:

Reaction TypeMost Reactive SiteSecond Most Reactive SiteLeast Reactive SiteRationale
Palladium-Catalyzed Cross-Coupling C8-BrC4-ClC2-ClBased on typical C-X bond reactivity (Br > Cl) in oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) C4-ClC2-ClC8-BrActivation by the para-nitro group and adjacent ring nitrogen.
Influence of α-Nitrogen Effect and Palladium Coordination on Reactivity

The nitrogen atoms within the pyrimidine ring of the quinazoline scaffold play a pivotal role in modulating the reactivity of the various positions. The α-nitrogen effect, particularly from N1, significantly influences the electrophilicity of the C2 and C4 positions. nih.gov This effect, combined with the polarization of the N3=C4 double bond, renders the C4 position exceptionally susceptible to nucleophilic attack. nih.gov

In palladium-catalyzed reactions, the nitrogen atoms can also act as coordination sites for the palladium catalyst. This coordination can influence the regioselectivity of the reaction. For instance, coordination of the palladium center to the N1 and/or N3 atoms can direct the catalytic activity towards the C2 or C4 positions. However, in the case of this compound, the inherent higher reactivity of the C8-Br bond in oxidative addition often dominates, leading to initial coupling at this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline Ring

Nucleophilic aromatic substitution is a cornerstone of quinazoline chemistry, allowing for the introduction of a wide array of functional groups. For 2,4-dichloroquinazoline (B46505) precursors, SNAr reactions with nucleophiles such as amines consistently show a high degree of regioselectivity for substitution at the C4 position. mdpi.comnih.govresearchgate.netresearchgate.net This is a direct consequence of the electronic factors discussed previously.

The presence of the strongly electron-withdrawing nitro group at the C6 position in this compound further activates the C4 position for SNAr. This activation facilitates the attack of even weak nucleophiles. The general mechanism proceeds via the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is particularly stabilized when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack.

Below is a representative table of SNAr reactions on a 2,4-dichloroquinazoline scaffold, which provides insight into the expected outcomes for this compound, where the C4-Cl is the primary site of reaction.

NucleophileSolventTemperature (°C)Product (Substitution at C4)
AnilineIsopropanolReflux2-Chloro-N-phenyl-6-nitro-8-bromoquinazolin-4-amine
BenzylamineEthanolRoom Temp.N-Benzyl-2-chloro-6-nitro-8-bromoquinazolin-4-amine
PiperidineDioxane808-Bromo-2-chloro-6-nitro-4-(piperidin-1-yl)quinazoline
Sodium MethoxideMethanolReflux8-Bromo-2-chloro-4-methoxy-6-nitroquinazoline

This table is illustrative and based on the known reactivity of similar 2,4-dichloroquinazoline systems.

Chemical Reactivity and Transformation Studies of 8 Bromo 2,4 Dichloro 6 Nitroquinazoline

Selective Functional Group Interconversions

The structure of 8-Bromo-2,4-dichloro-6-nitroquinazoline is characterized by several electrophilic centers and a reducible nitro group, allowing for a variety of selective chemical transformations. These include the reduction of the nitro group, and nucleophilic substitution at the chlorinated positions.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group at the C-6 position to an amine is a key transformation, as the resulting aminoquinazoline is a versatile intermediate for further functionalization. Various established methods for the reduction of aromatic nitro groups can be employed, with the choice of reagent being crucial to ensure selectivity and avoid undesired side reactions with the chloro and bromo substituents.

One common and effective method for the reduction of nitro groups in the presence of sensitive functional groups is the use of iron powder in the presence of an acid or an ammonium (B1175870) salt. For instance, the reduction of a similar 6-nitroquinazoline (B1619102) derivative was successfully achieved using iron powder and ammonium chloride in a mixture of isopropyl alcohol and water at elevated temperatures. scispace.com This method is generally mild and chemoselective.

Another highly selective method involves the use of dicobalt octacarbonyl and water (Co₂(CO)₈-H₂O). scispace.com This system has been shown to selectively reduce aromatic nitro groups to the corresponding amines in the presence of aryl halides and other reducible functional groups. scispace.com The reaction proceeds under mild conditions and is typically rapid.

Table 1: Illustrative Conditions for the Reduction of the Nitro Group

Reagent SystemSolventTemperatureExpected Product
Fe / NH₄ClIsopropyl alcohol / Water100 °C6-Amino-8-bromo-2,4-dichloroquinazoline
Co₂(CO)₈ / H₂ODimethoxyethane (DME)Room Temp.6-Amino-8-bromo-2,4-dichloroquinazoline
SnCl₂·2H₂OEthanol or Ethyl AcetateReflux6-Amino-8-bromo-2,4-dichloroquinazoline

Hydrolysis Reactions at Chlorinated Positions

The chlorine atoms at the C-2 and C-4 positions of the quinazoline (B50416) ring are susceptible to nucleophilic substitution, including hydrolysis. The reactivity of these positions is not equivalent. Extensive studies on 2,4-dichloroquinazolines have shown that the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. nih.gov This enhanced reactivity is attributed to the electronic properties of the quinazoline ring system.

Hydrolysis can be achieved under either acidic or basic conditions, typically by heating the compound in an aqueous solution. The reaction is expected to proceed regioselectively, with the initial hydrolysis occurring at the C-4 position to yield 8-bromo-2-chloro-6-nitroquinazolin-4(3H)-one. Forcing conditions, such as higher temperatures or prolonged reaction times, could potentially lead to the hydrolysis of the second chlorine atom at the C-2 position, resulting in the formation of 8-bromo-6-nitroquinazoline-2,4(1H,3H)-dione.

A related process is described in a patent for the hydrolysis of 2,4-dichloro-6,7-dimethoxyquinazoline, where the material is treated with water to induce hydrolytic decomposition and precipitate the dichloro species. bicbiotech.com

Table 2: Expected Products from Hydrolysis of this compound

Reaction ConditionsExpected Major Product
Mild aqueous acid/base8-Bromo-2-chloro-6-nitroquinazolin-4(3H)-one
Harsh aqueous acid/base8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione

Amidation and Amination Reactions at Reactive Centers

The reaction of this compound with amines and amides is a powerful method for the synthesis of a diverse range of derivatives. As with other nucleophilic substitutions on this scaffold, the C-4 position is the primary site of attack.

Amination with primary or secondary amines is a well-documented reaction for 2,4-dichloroquinazolines. nih.gov These reactions are typically carried out in a suitable solvent such as ethanol, isopropanol, or acetonitrile, and often in the presence of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the liberated HCl. The first substitution occurs selectively at the C-4 position, even at room temperature, to yield 4-amino-8-bromo-2-chloro-6-nitroquinazoline derivatives. The substitution of the second chlorine at the C-2 position generally requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. nih.gov

Amidation reactions, using amide nucleophiles, would follow a similar pattern of reactivity, with initial substitution at the C-4 position.

Exploration of Unique Reactivity Profile Due to Multiple Electrophilic Sites

The presence of multiple electrophilic sites—the C-2 and C-4 positions, and the carbon atoms bearing the bromo and nitro groups—imparts a unique and complex reactivity profile to this compound. The relative reactivity of these sites is governed by a combination of electronic and steric factors.

The quinazoline ring is inherently electron-deficient, which activates the C-2 and C-4 positions towards nucleophilic attack. As established, the C-4 position is the most electrophilic carbon in the pyrimidine (B1678525) ring, making it the primary target for nucleophiles. The electron-withdrawing nature of the nitro group at C-6 further enhances the electrophilicity of the quinazoline system.

The bromo substituent at the C-8 position is generally less reactive towards nucleophilic aromatic substitution compared to the chloro substituents on the pyrimidine ring. However, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, providing another avenue for molecular diversification.

Reaction Mechanisms and Intermediate Characterization

The nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions of the quinazoline ring proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups and the nitrogen atoms of the quinazoline ring. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the quinazoline ring is restored.

DFT calculations on 2,4-dichloroquinazoline (B46505) have confirmed that the activation energy for nucleophilic attack at the C-4 position is lower than at the C-2 position, which rationalizes the observed regioselectivity. nih.gov The formation of the intermediate can often be inferred from kinetic studies, and in some cases, stable Meisenheimer complexes have been isolated and characterized. For the reactions of this compound, similar mechanistic pathways are expected, with the substituents influencing the stability of the intermediates and the rates of reaction. Characterization of the intermediates would likely involve spectroscopic techniques such as NMR and mass spectrometry under conditions that favor their stability.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 8 Bromo 2,4 Dichloro 6 Nitroquinazoline Derivatives

Impact of Halogen Substitutions (Bromine and Chlorine) on Biological Potency

Halogen atoms are crucial substituents in the design of bioactive molecules due to their ability to modulate factors such as lipophilicity, electronic character, and metabolic stability. In the context of the quinazoline (B50416) scaffold, the presence and position of halogens like bromine and chlorine significantly influence the compound's biological potency. acs.orgcymitquimica.com The halogenated structure of quinazoline derivatives may enhance their binding affinity to biological targets compared to their non-halogenated counterparts. smolecule.com

Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 4, 6, and 8 of the quinazoline ring are pivotal for biological activity. nih.govresearchgate.net

Positions 2 and 4: The chlorine atoms at positions 2 and 4 in 8-Bromo-2,4-dichloro-6-nitroquinazoline act as reactive leaving groups. This reactivity is fundamental for synthesizing a diverse library of derivatives, as these positions can be readily modified by introducing various nucleophiles, such as amines or thiols. researchgate.net For instance, the substitution of the chlorine at C-4 with anilino groups is a key feature of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov The development of lipophilicity at the C-4 position is often desirable for enhancing inhibitory affinity. nih.gov

The following table summarizes the general influence of halogen substitutions at these key positions on the bioactivity of the quinazoline core.

PositionHalogen SubstituentGeneral Impact on Bioactivity
2 ChlorineServes as a reactive site for synthesis; substitution influences target specificity. nih.govnih.gov
4 ChlorineKey reactive site for introducing pharmacophoric groups (e.g., anilino moiety). nih.govnih.gov
8 BromineOften enhances antimicrobial and cytotoxic potency. nih.govnih.gov

Significance of the Nitro Group at Position 6 in Medicinal Chemistry

The nitro group (NO₂) is a strong electron-withdrawing group that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its inclusion at position 6 of the quinazoline ring is a significant feature for several reasons.

SAR studies have indicated that a nitro group at the C-6 position can enhance the anti-cancer potency of quinazoline derivatives. nih.gov This is exemplified in studies of quinazoline 2,4,6-triamine derivatives, where compounds featuring nitrobenzoyl substituents at the 6-position demonstrated the most potent antiprotozoal activity. nih.gov Furthermore, in the context of EGFR inhibitors, substitutions at the 6- and 7-positions are crucial for enhancing inhibitory efficacy. ekb.eg The presence of a Michael addition acceptor group at the 6-position can even lead to irreversible binding to the receptor, a strategy used to combat drug-resistant EGFR mutants. ekb.eg Therefore, the nitro group in this compound is predicted to be a critical contributor to its potential cytotoxic or antimicrobial activities.

Modifications at Key Positions and Their Influence on Biological Interactions

The this compound scaffold serves as a versatile template for creating new derivatives with tailored biological activities. The reactive chloro groups at C-2 and C-4 are the primary sites for modification.

Modification at C-4: The substitution of the C-4 chlorine with various amines is a well-established strategy. For example, introducing substituted anilino moieties at this position is a hallmark of quinazoline-based tyrosine kinase inhibitors. nih.govnih.gov The nature of this substituent directly influences the compound's interaction with the ATP-binding pocket of the kinase.

Modification at C-2: While often unsubstituted in TKIs, modifications at C-2 can also modulate activity. In some series, the introduction of a thiol group, which is then further substituted, has been shown to affect cytotoxic potency. nih.govresearchgate.net Studies on 2-thioxo-3-substituted quinazolinones have highlighted their anticancer potential. nih.gov

Modification at C-6: While the nitro group is a key feature, its replacement with other groups can fine-tune activity. In one study, replacing a bromine atom at C-6 with a 4-fluorophenyl group in a series of 4-anilinoquinazolines led to superior cytotoxic activity against HeLa cells compared to Gefitinib (B1684475). nih.gov This highlights the sensitivity of biological activity to the nature of the substituent at this position.

Comparison of this compound with Known Bioactive Quinazoline Analogs

The predicted bioactivity of this compound can be contextualized by comparing its structure to established classes of bioactive quinazolines.

Many clinically approved TKIs, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. ekb.egnih.gov

Structural Similarities: The core quinazoline structure is the primary similarity. This bicyclic system provides the necessary framework to position key interacting groups correctly within the ATP-binding site of kinases like EGFR. smolecule.comnih.gov

Structural Differences: The target compound, in its unmodified state, differs significantly from active TKIs.

Substitution at C-4: TKIs possess a substituted aniline (B41778) ring at C-4, which is crucial for their inhibitory activity. nih.gov this compound has a chlorine atom at this position, making it a synthetic intermediate rather than an active inhibitor itself. ruifuchem.com

Substitution at C-6 and C-7: Active TKIs like Gefitinib often have small, electron-donating methoxy (B1213986) groups at positions 6 and 7, which contribute to binding and selectivity. mdpi.com The target compound has a strong electron-withdrawing nitro group at C-6 and is unsubstituted at C-7.

Substitution at C-8: The bromo-substitution at C-8 is not a common feature in the first-generation EGFR TKIs.

The table below compares the substitution patterns of this compound with the well-known TKI, Gefitinib.

PositionThis compoundGefitinib (TKI)
2 -Cl-H
4 -Cl4-(3-chloro-4-fluoroanilino)
6 -NO₂-OCH₃
7 -H-OCH₃
8 -Br-H

The structural features of this compound align well with those found in quinazoline derivatives reported to have potent antimicrobial and cytotoxic activities.

Halogenation: The presence of halogens at positions 6 and 8 is a recurring theme in quinazolines with significant antimicrobial activity. nih.gov For example, 6,8-dibromo and 6,8-diiodo quinazolinone derivatives show potent antibacterial and antifungal properties. nih.govnih.gov A study on 6-bromo-quinazoline derivatives demonstrated their potential as cytotoxic agents against cancer cell lines like MCF-7 and SW480. nih.govresearchgate.net

Nitro Group: The electron-withdrawing nitro group at C-6 is also a feature associated with bioactivity. As mentioned, nitro-substituted quinazolines have shown potent antiprotozoal effects. nih.gov

Combined Effect: The combination of multiple halogens and a nitro group on the quinazoline ring suggests a strong potential for cytotoxicity. The compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline showed significant cytotoxicity against glioblastoma cell lines. researchgate.net This indicates that bromo-substitution on the quinazoline scaffold or its substituents is a viable strategy for developing potent cytotoxic agents. SAR studies have revealed that electron-rich substituents or halogens at the C-6 position, combined with a substituted amine at C-4, can enhance potency against bacteria. nih.gov

Computational and Theoretical Investigations of 8 Bromo 2,4 Dichloro 6 Nitroquinazoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like 8-Bromo-2,4-dichloro-6-nitroquinazoline.

Density Functional Theory (DFT) Studies on Bond Dissociation Energies (e.g., C-Cl vs. C-Br)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are crucial for predicting the relative reactivity of its halogen substituents. The bond dissociation energy (BDE) is a key descriptor of the strength of a chemical bond, and DFT calculations can provide reliable estimates of these values.

Theoretical studies on halo-heterocycles have shown a strong correlation between the calculated BDEs and the regioselectivity observed in cross-coupling reactions. nih.gov Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that the C-Br bond at the 8-position of the quinazoline (B50416) ring would be more susceptible to cleavage. DFT calculations performed at levels of theory such as B3LYP/6-31G(d) have demonstrated a good correlation between C-Br and C-Cl BDEs in various halogenated heterocycles. nih.gov The nature of the halogen atom does not significantly alter the relative BDE trends across different positions on a heterocyclic ring. nih.gov For instance, a study on 6-bromo-2,4-dichloroquinazoline (B10380) revealed that the C-Cl bond at the 4-position has a lower BDE than the C-Br bond at the 6-position, indicating a higher reactivity at the 4-position in that specific scaffold. nih.gov

Table 1: General Bond Dissociation Energy Trends for Halogenated Aromatic Compounds

Bond TypeGeneral Bond Dissociation Energy (kcal/mol)
C-F~116
C-H~105
C-Cl~84
C-Br~71
C-I~57

Note: These are general values and can vary based on the specific molecular structure and substituent effects.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are critical parameters that provide insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. researchgate.net

For a molecule like this compound, the presence of electron-withdrawing groups (nitro and chloro) and the electronegative nitrogen atoms in the quinazoline ring are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO, on the other hand, would likely be distributed over the π-system of the quinazoline ring and the lone pairs of the halogen atoms.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly employed to determine the energies and spatial distributions of these frontier orbitals. In related nitro-halogenated aromatic compounds, the nitro group has a significant influence on the LUMO, often localizing the orbital and making the adjacent carbon atoms susceptible to nucleophilic attack. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comtandfonline.com

Quinazoline derivatives are well-known for their interactions with various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies on substituted quinazolines have revealed key interactions, including hydrogen bonding and hydrophobic interactions, with the amino acid residues in the active site of these kinases. nih.gov For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the substituted phenyl ring can engage in π-π stacking interactions.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the biological potential of new, untested compounds. nih.gov

For quinazoline derivatives, QSAR studies have been successfully applied to predict their anticancer activities. nih.govbiointerfaceresearch.com These models often use a variety of descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as charge distributions and dipole moments.

Hydrophobic descriptors: Like the partition coefficient (logP).

Steric descriptors: Which relate to the size and shape of the molecule.

The development of a robust QSAR model for a series of this compound derivatives could significantly accelerate the identification of potent drug candidates by prioritizing the synthesis of compounds with the most promising predicted activity. researchgate.net

Table 2: Common Descriptors Used in QSAR Studies of Quinazoline Derivatives

Descriptor TypeExampleRelevance
Electronic HOMO/LUMO energies, Dipole momentDescribes reactivity and ability to participate in electrostatic interactions.
Steric Molecular weight, Molar refractivityRelates to the size and shape of the molecule, influencing binding to a target site.
Topological Wiener index, Kier & Hall indicesQuantifies molecular branching and complexity.
Hydrophobic LogPIndicates the compound's partitioning between aqueous and lipid phases.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the substituents on the quinazoline core can influence its preferred conformation. While the quinazoline ring system itself is largely planar, rotation of substituents, if any were present on the nitro group for example, could be a factor.

Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to the binding site of its target. researchgate.net Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, can be used to calculate the relative energies of different conformers and identify the most stable (lowest energy) conformation.

As this compound itself does not possess any chiral centers, it is achiral and does not have stereoisomers. However, if derivatives are synthesized that introduce chiral centers, then stereochemical considerations would become critical, as different enantiomers or diastereomers can exhibit significantly different biological activities.

Potential Biomedical and Material Science Applications of 8 Bromo 2,4 Dichloro 6 Nitroquinazoline Derivatives

Role as Precursors in Drug Discovery and Development

Quinazoline (B50416) and its derivatives are recognized as crucial intermediates in the synthesis of pharmaceuticals and other biologically active materials. Current time information in Warsaw, PL. The core structure is a building block for over 200 naturally occurring alkaloids and is featured in numerous synthetic drugs. nih.gov The versatility of the quinazoline scaffold allows for the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. frontiersin.orgnih.gov

The compound 8-Bromo-2,4-dichloro-6-nitroquinazoline is a prime example of a building block used in medicinal chemistry. cu.edu.eg Its distinct chemical features—the bromo group at position 8, chloro groups at positions 2 and 4, and a nitro group at position 6—make it an ideal starting point for creating new molecular entities. cu.edu.eg Chemists can selectively substitute the chloro atoms, particularly the highly reactive one at the 4-position, and modify the nitro group to introduce various functional groups. These modifications are central to the strategy of structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to enhance its interaction with a biological target and improve its therapeutic effect. The presence of a halogen, such as bromine, at the 6- or 8-position of the quinazoline ring has been shown in some studies to enhance the anticancer effects of the resulting derivatives. nih.gov

Applications in Anticancer Research

The quinazoline framework is integral to several FDA-approved anticancer drugs, highlighting its significance in oncology. nih.gov Derivatives are being extensively researched for their ability to inhibit various protein kinases, which are enzymes that play a critical role in cancer cell signaling, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinazoline derivatives are among the most successful classes of EGFR inhibitors. nih.govncl.ac.ukbiorxiv.org Several FDA-approved drugs, such as Gefitinib (B1684475) and Erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. nih.govncl.ac.uk Research has shown that substitutions on the quinazoline ring, including bromo and nitro groups, can significantly influence the compound's inhibitory activity against both wild-type and mutated forms of EGFR. nih.govncl.ac.ukresearchgate.net

For instance, a study on 6-bromoquinazoline (B49647) derivatives revealed that these compounds showed desirable activity in reducing the viability of MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values ranging from 0.53 to 46.6 μM. mdpi.comrsc.org Molecular docking studies suggested that these compounds bind effectively to the EGFR active site. mdpi.comrsc.org Another study highlighted that a series of 6-nitro-4-substituted quinazolines demonstrated potent EGFR inhibitory activity, with one derivative showing superior cytotoxicity against colon and lung cancer cell lines compared to gefitinib. researchgate.net This compound was also found to be effective against the T790M mutant form of EGFR, a common cause of resistance to treatment. researchgate.net The strategic placement of bromo and nitro groups on the quinazoline scaffold is thus a key area of investigation for developing next-generation EGFR inhibitors. ncl.ac.ukresearchgate.net

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

Compound Class Specific Derivative Example Target Cancer Cell Line(s) Reported Activity (IC50) Source(s)
6-Bromoquinazoline Derivatives Compound 5b (meta-fluoro substituted) MCF-7, SW480 0.53-1.95 μM mdpi.comrsc.org
6-Nitro-4-substituted Quinazolines Compound 6c HCT-116, A549 Superior to Gefitinib researchgate.net
6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazolines 4-bromo-phenylethylidene-hydrazinyl derivative EGFRwt 46.1 nM ncl.ac.uk

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for cell cycle regulation, particularly during mitosis. nih.govnih.gov Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. nih.gov Quinazoline-based molecules have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov

For example, AZD1152 (Barasertib), a quinazoline derivative, is a highly specific inhibitor of Aurora B kinase. frontiersin.org VX-680 was designed from a 2-substituted quinazoline lead and inhibits Aurora A, B, and C. frontiersin.org A study focused on designing selective Aurora A inhibitors developed a series of new quinazoline derivatives, with compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid emerging as the most potent among the tested compounds. nih.gov This derivative demonstrated a selective inhibition profile for Aurora A and induced apoptosis in MCF-7 breast cancer cells. nih.gov This research underscores the potential of using the 8-bromo-quinazoline scaffold to develop selective Aurora kinase inhibitors. nih.gov

Table 2: Aurora Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound Name/Class Target Kinase(s) Reported Activity Source(s)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Aurora A Most potent in its series nih.gov
AZD1152 (Barasertib) Aurora B Highly specific inhibitor (0.37 nM) frontiersin.org
VX-680 Aurora A, B, C Ki values of 0.7, 18, and 4.6 nM, respectively frontiersin.org

The versatility of the quinazoline scaffold extends to the inhibition of other key enzymes involved in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for regulating the cell cycle, and their abnormal activity is a hallmark of cancer. nih.govnih.gov Several studies have focused on developing quinazolinone-based derivatives as CDK inhibitors. nih.govfrontiersin.orgnih.gov One study developed a series of quinazolinone derivatives as CDK2 inhibitors, with some compounds showing excellent growth inhibition against melanoma cells and causing cell cycle arrest. nih.govnih.gov Another study identified a novel family of quinazolinones that inhibit CDK5 kinase activity and glioblastoma cell proliferation. frontiersin.org Research into quinazoline derivatives as CDK9 inhibitors has also shown promise, with some compounds exhibiting sub-micromolar inhibitory activity. acs.org

Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are vital for DNA repair. nih.govmdpi.com Inhibiting PARP is a key strategy for treating cancers with existing DNA repair defects, such as those with BRCA mutations. nih.gov Quinazolinone derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.govmdpi.com In one study, a series of quinazolinone-based compounds displayed appreciable inhibitory activity against PARP-1, with one compound showing potency comparable to the approved drug Olaparib. mdpi.com Another report noted that placing a nitro group at the C-6 position of the quinazoline ring can increase PARP inhibitory activity. nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the synthesis of thymidine, a necessary component of DNA. nih.govmdpi.com Inhibition of TS disrupts DNA replication and is an established anticancer strategy. nih.govmdpi.com Quinazoline-based antifolates have been developed as potent TS inhibitors. nih.govmdpi.comresearchgate.net Research has shown that modifications to the quinazoline ring, such as the removal of the 2-amino group, can lead to analogues with enhanced cytotoxicity and solubility while maintaining strong TS inhibition. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi. nih.govnih.gov

Derivatives of quinazoline have shown broad-spectrum antibacterial activity. acs.orgnih.gov Studies have demonstrated that bromo-substituted quinazolinones are effective against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were screened for activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

The presence and position of substituents like bromo and nitro groups play a crucial role in determining the antimicrobial efficacy. mdpi.com For instance, one study synthesized novel nitroquinazolinone analogues and found that most exhibited potent antifungal activity against Candida albicans. mdpi.com Another study on 6-bromo-quinazolinone derivatives reported high antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action for some quinazoline-based antibacterials is thought to involve the inhibition of essential bacterial processes. For example, some derivatives may act as allosteric inhibitors of penicillin-binding protein 2a (PBP2a), which is crucial for bacterial cell wall synthesis, particularly in resistant strains like MRSA.

Table 3: Antimicrobial Activity of Selected Quinazoline Derivatives

Compound Class Target Organism(s) Reported Activity Source(s)
6,8-Dibromo-4(3H)quinazolinone Derivatives E. coli, S. aureus, C. albicans Potent in vitro antimicrobial activity researchgate.net
6-Bromo-quinazolinone Derivatives S. aureus, E. coli, K. pneumonia High antibacterial activity
Nitroquinazolinone Analogs Candida albicans Potent antifungal activity mdpi.com

Antifungal Potential

The quest for novel antifungal agents is driven by the increasing incidence of fungal infections and the emergence of drug-resistant strains. Quinazoline and quinazolinone derivatives have been identified as a promising class of compounds with significant antifungal activity. nih.govscispace.com Structure-activity relationship (SAR) studies have revealed that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the quinazoline ring. nih.gov

Research on other quinazolinone derivatives has demonstrated their efficacy against various plant pathogenic fungi. For instance, certain synthesized quinazolinone derivatives have shown remarkable in vitro antifungal activity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. nih.gov In one study, compound 6c displayed significant inhibitory concentration (IC50) values against these fungi, highlighting the potential of the quinazolinone scaffold in developing new fungicides. nih.gov Further investigation into the mechanism of action revealed that these compounds could induce abnormal mycelia, damage organelles, and alter cell membrane permeability in the target fungi. nih.gov

The antifungal activity of nitro-substituted compounds has also been a subject of interest. Studies on nitroalcohol derivatives have suggested that their antifungal mechanism may involve the reactivity of a double bond towards thiol groups of endogenous substances, a feature that can be influenced by the electronic environment of the molecule. bohrium.com Given that the this compound scaffold contains both bromo and nitro substituents, it provides a valuable platform for the synthesis of novel antifungal agents. The reactive chloro groups at positions 2 and 4 can be readily displaced by various nucleophiles to generate a library of derivatives for antifungal screening.

Antiparasitic Drug Development (e.g., Antitrypanosomal, Antileishmanial)

Parasitic diseases such as leishmaniasis and trypanosomiasis continue to be a major global health concern, necessitating the development of new and effective therapeutic agents. nih.govnih.gov Quinazoline derivatives have emerged as a promising scaffold in the search for novel antiparasitic drugs. nih.gov The structural features of this compound, particularly the presence of the 8-bromo and 6-nitro groups, are of significant interest in this context.

Research on related 8-nitroquinolin-2(1H)-one derivatives has demonstrated potent in vitro activities against both Trypanosoma brucei and Trypanosoma cruzi. nih.govird.fr A key finding from these studies was the crucial role of a bromine atom at the 6-position of the scaffold in conferring high antitrypanosomal activity. nih.govird.fr For instance, the 6-bromo-substituted derivative 12 showed exceptional potency with EC50 values of 12 nM against T. b. brucei and 500 nM against T. cruzi amastigotes. nih.gov This compound was found to be significantly more active than its non-brominated counterpart. ird.fr The mechanism of action is believed to involve bioactivation by type 1 nitroreductases in the parasites. nih.gov

Similarly, 8-aminoquinolines, which could potentially be synthesized from 8-nitroquinazoline (B1617419) precursors via reduction, have a history as antiprotozoal drugs. nih.gov The 8-aminoquinoline (B160924) tafenoquine (B11912) has shown significant in vitro activity against various Leishmania species. nih.gov

The following table summarizes the antitrypanosomal activity of selected 8-nitroquinolin-2(1H)-one derivatives, highlighting the impact of substitution on potency.

Table 1: In Vitro Antitrypanosomal Activity of 8-Nitroquinolin-2(1H)-one Derivatives

Compound Substitution T. brucei brucei EC50 (nM) T. cruzi EC50 (nM)
12 6-bromo 12 500
13 3,6-dibromo 200 >100,000
9 6-bromo - >100,000
Hit 1 3-bromo >100,000 >100,000

Data sourced from a study on 8-nitroquinolin-2(1H)-one derivatives. nih.gov

These findings strongly suggest that derivatives of this compound are promising candidates for the development of new antiparasitic drugs. The reactive chloro positions can be functionalized to optimize solubility, selectivity, and pharmacokinetic properties, while the inherent potency is expected to be conferred by the bromo and nitro substitutions on the quinazoline core.

Potential in Anti-inflammatory and Antiviral Agents

The quinazoline scaffold is also a well-established pharmacophore in the design of anti-inflammatory and antiviral agents. nih.govnih.gov The presence of bromo and nitro groups on the this compound core provides a strong rationale for exploring its derivatives for these therapeutic applications.

Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory properties of quinazoline derivatives, with substitutions at various positions playing a crucial role in their activity. ptfarm.pljneonatalsurg.comresearchgate.net Notably, research on 6,8-dibromo-4(3H)-quinazolinone derivatives has demonstrated their promising anti-inflammatory and analgesic effects. ptfarm.plresearchgate.net In a study evaluating these compounds, several derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, with some showing potency comparable to the standard drug indomethacin. ptfarm.pl The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. jneonatalsurg.com

The table below presents the anti-inflammatory activity of selected 6,8-dibromo-4(3H)-quinazolinone derivatives.

Table 2: Anti-inflammatory Activity of 6,8-Dibromo-4(3H)-quinazolinone Derivatives

Compound % Inhibition of Paw Edema (after 1h)
II 19.9
IIIh 16.1
IVf 9.2
Va 12.6
VIg 23.8
Indomethacin 35.8

Data represents the percentage inhibition of carrageenan-induced paw edema in rats. ptfarm.pl

Given that this compound contains a bromo group at a key position, its derivatives are expected to exhibit anti-inflammatory properties. The versatile synthetic handles at the 2 and 4 positions allow for the introduction of various pharmacophores to enhance this activity.

Antiviral Potential

Quinazoline derivatives have also been investigated for their antiviral activities against a range of viruses, including HIV and coronaviruses. nih.govnih.gov The substitution pattern on the quinazoline ring is critical for antiviral potency.

A study on 6-bromo/6,8-dibromo-2,3-disubstituted quinazolinones revealed their potential as antiviral agents. Specifically, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide (SPB ) showed a 47% maximum protection against the replication of HIV-1 in acutely infected MT-4 cells. Another study on 6-bromo-2,3-disubstituted-4(3H)-quinazolinones found that compound 4 exhibited potent antiviral activity against the vaccinia virus. nih.gov

More recently, 4-anilino-6-aminoquinazoline derivatives, which can be synthesized from 6-nitroquinazoline (B1619102) precursors, have been identified as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov In this research, compound 20 , featuring a 3-chloro-4-fluoroaniline (B193440) at the 4-position and a 3-cyanobenzyl amine at the 6-position, demonstrated high inhibitory effect with an IC50 of 0.157 μM. nih.gov

The following table showcases the anti-MERS-CoV activity of selected 4-anilino-6-aminoquinazoline derivatives.

Table 3: Anti-MERS-CoV Activity of 4-Anilino-6-aminoquinazoline Derivatives

Compound IC50 (μM)
1 -
20 0.157
31 >10
32 3.3
33 4.1
34 3.5
35 3.4

Data sourced from a study on MERS-CoV inhibitors. nih.gov

These findings underscore the potential of this compound as a starting point for the development of novel anti-inflammatory and antiviral drugs. The combination of the bromo and nitro groups, along with the reactive chloro substituents, offers a rich chemical space for the design of potent therapeutic agents.

Utility in Material Science as Advanced Synthetic Intermediates

Beyond its biomedical potential, the highly functionalized nature of this compound makes it a valuable building block in material science. Quinazoline-based compounds are known to be used in the preparation of various functional materials. nih.gov The presence of multiple reactive sites on the this compound molecule allows for its incorporation into larger molecular architectures, leading to materials with tailored electronic, optical, or thermal properties.

The chloro groups at positions 2 and 4 are particularly susceptible to nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups. This could include chromophores for the development of dyes and pigments, or electroactive moieties for applications in organic electronics. The bromo group at the 8-position can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form extended conjugated systems. Such systems are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The nitro group at the 6-position can also be chemically transformed, for instance, by reduction to an amino group. This amino functionality can then be used for further derivatization, such as in the formation of polymers or for grafting onto surfaces to modify their properties. The combination of these reactive sites on a rigid, aromatic scaffold makes this compound a versatile intermediate for the synthesis of advanced materials with potential applications in diverse technological fields. While specific examples of its use in material science are not widely reported, its chemical structure suggests significant potential for the creation of novel functional materials.

Future Perspectives and Research Challenges for 8 Bromo 2,4 Dichloro 6 Nitroquinazoline

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of polysubstituted quinazolines often involves multi-step procedures with harsh reagents, toxic solvents, and significant waste generation. jddhs.comresearchgate.net The development of green and sustainable synthetic routes for 8-Bromo-2,4-dichloro-6-nitroquinazoline is a critical research challenge.

Future research in this area should focus on several key strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce the use of solvents in the synthesis of various quinazoline (B50416) derivatives. researchgate.netchemijournal.com Applying MAOS to the synthesis of this compound could offer a more energy-efficient and faster alternative to conventional heating methods.

Ultrasound-Assisted Synthesis: Similar to microwaves, ultrasound irradiation can enhance reaction rates and yields in heterocyclic synthesis, providing another avenue for greening the production of this compound. jddhs.com

Catalyst- and Solvent-Free Reactions: Exploring reactions under neat conditions or with minimal, recyclable catalysts can significantly reduce the environmental impact. researchgate.netnih.gov For instance, iodine-catalyzed or ionic liquid-mediated syntheses have shown promise for quinazolines. nih.gov

Multi-Component Reactions (MCRs): Designing a one-pot reaction where multiple starting materials react to form the target molecule without isolating intermediates can improve atom economy and reduce waste. researchgate.netresearchgate.net

Bio-Based Solvents: Replacing traditional volatile organic compounds with greener alternatives like ethyl lactate (B86563) or 2-methyltetrahydrofuran (B130290) can significantly decrease the environmental footprint of the synthesis. jddhs.com

A major hurdle in the green synthesis of this specific compound is the controlled introduction of the bromo, dichloro, and nitro functionalities. The nitration of quinazolines can be challenging, sometimes requiring harsh conditions and leading to mixtures of isomers. academicpublishers.orginlibrary.uz Similarly, regioselective halogenation requires careful control. researchgate.net Developing selective and sustainable methods for these electrophilic substitution reactions on the quinazoline core is a key research objective.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Quinazoline Derivatives

FeatureConventional SynthesisPotential Green SynthesisKey References
Energy Source Conventional heatingMicrowave, Ultrasound jddhs.com, researchgate.net, chemijournal.com
Solvents Volatile organic compounds (VOCs)Bio-based solvents, Ionic liquids, Solvent-free nih.gov, jddhs.com
Catalysts Stoichiometric reagents, Heavy metalsRecyclable catalysts (e.g., Iodine, FeF3) nih.gov, mdpi.com
Reaction Steps Multi-step with intermediate isolationOne-pot, Multi-component reactions researchgate.net, researchgate.net
Waste Generation High E-factorLower E-factor, Higher atom economy jddhs.com, researchgate.net

Discovery of Novel Biological Targets and Therapeutic Applications

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology. nih.govnih.gov Derivatives of quinazoline have shown a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net

The specific substitution pattern of this compound suggests several potential therapeutic applications that warrant investigation:

Anticancer Activity: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy. nih.govnih.gov The presence of halogen and nitro groups on the quinazoline ring can influence the binding affinity and selectivity towards these kinases. biomedres.us The biological activity of halogenated natural products is well-documented, often enhancing their potency. mdpi.com Furthermore, nitroaromatic compounds have been investigated for their chemotherapeutic effects. mdpi.com

Antimicrobial and Antifungal Activity: Quinazolinone derivatives have demonstrated significant activity against various bacterial and fungal strains. mdpi.com The electron-withdrawing nature of the substituents on this compound could enhance its interaction with microbial targets.

Antiparasitic Activity: Nitro-substituted quinazolines have been explored as potential agents against parasites like Trypanosoma cruzi. masterorganicchemistry.com

Future research should involve comprehensive biological screening of this compound against a panel of cancer cell lines, microbial strains, and parasites. Identifying its specific molecular targets through techniques like affinity chromatography and proteomics will be crucial for understanding its mechanism of action and guiding further drug development.

Integration of Advanced Computational Methods in Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. researchgate.net For this compound, computational methods can play a pivotal role in several areas:

Target Identification: Molecular docking and virtual screening can be employed to predict the binding affinity of the compound against a library of known biological targets, helping to prioritize experimental testing.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help to understand how the bromo, chloro, and nitro substituents contribute to the biological activity. This knowledge can guide the design of new analogs with improved potency and selectivity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, allowing for early identification of potential liabilities and guiding modifications to improve its drug-like properties.

The challenge lies in the accuracy of the computational models. The development of more precise force fields and scoring functions, especially for halogenated and nitro-containing compounds, is an ongoing area of research.

Table 2: Application of Computational Methods in the Study of Quinazoline Derivatives

Computational MethodApplicationPotential for this compound
Molecular Docking Predict binding mode and affinity to a target protein.Identify potential biological targets and understand binding interactions.
Virtual Screening Screen large compound libraries against a target.Discover novel biological targets.
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity.Predict the activity of new analogs and guide lead optimization.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound-target complex.Assess the stability of the binding and understand conformational changes.
ADMET Prediction Predict pharmacokinetic and toxicological properties.Evaluate the drug-likeness of the compound early in development.

Scale-Up and Process Optimization for Industrial Applications

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, particularly for complex molecules like this compound. Process optimization is crucial for ensuring safety, efficiency, and cost-effectiveness.

Key considerations for the scale-up of this compound's synthesis include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and heat of reaction for the nitration and halogenation steps is essential for safe and controlled scale-up. beilstein-journals.org Nitration reactions, in particular, are often highly exothermic. masterorganicchemistry.com

Reactor Design: Continuous flow reactors can offer significant advantages over traditional batch reactors for hazardous reactions like nitration, providing better heat and mass transfer, improved safety, and more consistent product quality. beilstein-journals.orgresearchgate.net

Purification Strategies: Developing efficient and scalable purification methods to remove impurities and isolate the final product with high purity is critical. This may involve optimizing crystallization conditions or exploring alternative purification techniques. nih.gov

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can help to ensure consistent product quality and optimize the manufacturing process.

The presence of multiple halogen and nitro groups can lead to the formation of byproducts and pose challenges for purification. nih.gov Overcoming these hurdles through careful process optimization will be key to the successful industrial application of this compound.

Exploration of Multi-Targeted Pharmacological Profiles

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, as it can offer advantages in treating complex diseases like cancer by simultaneously modulating multiple pathological pathways. nih.govrsc.org The quinazoline scaffold is well-suited for the design of multi-target inhibitors. nih.govnih.gov

Given its complex substitution pattern, this compound has the potential to interact with multiple biological targets. Future research should explore this possibility through:

Broad-Based Screening: Testing the compound against a wide range of biological targets, including different kinase families, GPCRs, and other enzyme classes.

Systems Biology Approaches: Using computational and experimental systems biology tools to identify the network of proteins and pathways affected by the compound.

Rational Design of Multi-Target Ligands: If initial studies reveal interactions with multiple targets, this information can be used to rationally design new analogs with optimized multi-target profiles. For example, by modifying substituents to enhance affinity for a secondary target while maintaining potency at the primary target. nih.gov

A significant challenge in developing multi-target drugs is achieving the desired balance of activity against each target to maximize therapeutic benefit and minimize off-target effects.

Q & A

Q. What are the key considerations for synthesizing 8-Bromo-2,4-dichloro-6-nitroquinazoline, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential halogenation and nitration of a quinazoline scaffold. Key steps include:

  • Halogenation order: Bromination at position 8 and chlorination at positions 2 and 4 must be carefully sequenced to avoid over-halogenation. Nitration at position 6 is usually performed last due to the electron-withdrawing effects of nitro groups, which can deactivate the ring .
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for substitution reactions, while controlled temperatures (0–50°C) prevent side reactions .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is recommended .

Q. What safety protocols are essential when handling halogenated nitroquinazolines?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Halogenated compounds may penetrate latex .
  • Ventilation: Work in a fume hood to avoid inhalation of toxic vapors, especially during nitration (risk of NOx gases) .
  • Waste disposal: Segregate halogenated waste in labeled containers for incineration by certified facilities .

Q. How can spectroscopic data (NMR, MS) confirm the structure of this compound?

Answer:

  • ¹H NMR: Absence of aromatic protons (positions 2, 4, 6, 8 substituted) and characteristic splitting patterns for adjacent substituents.
  • ¹³C NMR: Peaks near 160 ppm indicate nitro groups; halogenated carbons appear downfield (~120–140 ppm) .
  • Mass spectrometry (MS): Molecular ion [M+H]⁺ at m/z 347 (calculated for C₈H₂BrCl₂N₃O₂). Key fragments include loss of NO₂ (m/z 301) and Br (m/z 268) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data when characterizing substitution patterns in nitroquinazolines?

Answer:

  • 2D NMR techniques: Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between nitro groups and adjacent carbons clarify regiochemistry .
  • X-ray crystallography: SHELXL software (via SHELX suite) refines crystal structures to confirm substitution patterns and bond angles .
  • Computational modeling: Density Functional Theory (DFT) predicts chemical shifts and compares them to experimental data .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. The nitro group at position 6 directs nucleophiles to positions 2 or 4 via resonance effects .
  • Molecular docking: Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .

Example Reactivity Table:

PositionElectrophilicity (eV)Predicted Reactivity
2 (Cl)-1.2Moderate
4 (Cl)-1.5High
6 (NO₂)-2.0Low

Q. How to design experiments to study the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro assays: Use ADP-Glo™ kinase assays to measure inhibition of EGFR or VEGFR2, common targets for quinazoline derivatives .
  • Structure-activity relationship (SAR): Synthesize analogs (e.g., replacing Br with F or modifying nitro groups) and correlate substitutions with IC₅₀ values .
  • Crystallographic analysis: Co-crystallize the compound with kinase domains to identify binding interactions (e.g., hydrogen bonding with hinge regions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.